Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate
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Overview
Description
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the furan ring: The furan ring can be introduced via a Vilsmeier-Haack reaction, where furfural reacts with a formylating agent.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide.
Reduction: Reduction of the carbonyl group in the quinoline ring can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce the corresponding alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug development for various diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Furan derivatives: Including furan-2-carboxylic acid and its esters, used in various chemical syntheses.
Uniqueness
Methyl 5-((4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is unique due to the combination of quinoline and furan moieties in a single molecule, which may confer distinct biological and chemical properties compared to other compounds.
Properties
Molecular Formula |
C16H13NO4 |
---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 5-[(4-oxoquinolin-1-yl)methyl]furan-2-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-20-16(19)15-7-6-11(21-15)10-17-9-8-14(18)12-4-2-3-5-13(12)17/h2-9H,10H2,1H3 |
InChI Key |
KUPCOICOZYVWBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
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